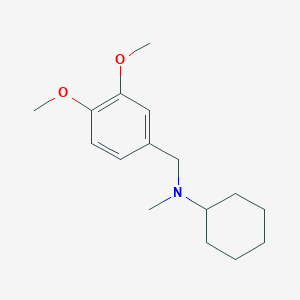

methanone CAS No. 6230-47-3](/img/structure/B5879711.png)

[4-(diethylamino)phenyl](2-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-(diethylamino)phenyl](2-methylphenyl)methanone, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. MDMA is a psychoactive drug that is commonly used for recreational purposes due to its euphoric and empathogenic effects. However, this drug has also been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.

Mécanisme D'action

MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces its characteristic effects of euphoria, empathy, and sociability.

Biochemical and Physiological Effects

MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in the levels of hormones such as cortisol and oxytocin. These effects can lead to a number of potential risks and side effects, particularly when used in high doses or in combination with other drugs.

Avantages Et Limitations Des Expériences En Laboratoire

MDMA has a number of advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and reliable effects, which can make it a useful tool for studying the neurobiological basis of behavior. However, MDMA also has a number of limitations, including the potential for neurotoxicity and the difficulty of controlling for individual differences in response to the drug.

Orientations Futures

There are a number of potential future directions for research on MDMA. One area of interest is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Other areas of research include the development of new synthetic methods for MDMA production, as well as the investigation of potential risks and side effects associated with long-term use. Overall, the continued study of MDMA has the potential to yield important insights into the neurobiological basis of behavior, as well as new treatments for a range of mental health disorders.

Méthodes De Synthèse

MDMA is synthesized through a multistep process that involves the reduction of safrole, a natural compound found in sassafras oil, to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted to MDMA through a reductive amination reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

MDMA has been the subject of extensive research in recent years, with studies investigating its potential therapeutic applications in the treatment of mental health disorders. One of the most promising areas of research has been in the treatment of PTSD, where MDMA-assisted psychotherapy has been shown to significantly reduce symptoms in patients. Other areas of research include the treatment of anxiety, depression, and addiction.

Propriétés

IUPAC Name |

[4-(diethylamino)phenyl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-4-19(5-2)16-12-10-15(11-13-16)18(20)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBZOCBWEYEORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977861 |

Source

|

| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Diethylamino)phenyl](2-methylphenyl)methanone | |

CAS RN |

6230-47-3 |

Source

|

| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)